molecular formula C10H13NO B13630893 (1-Methylindolin-5-yl)methanol

(1-Methylindolin-5-yl)methanol

Cat. No.: B13630893
M. Wt: 163.22 g/mol
InChI Key: VXFJXGSDYVAZGX-UHFFFAOYSA-N
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Description

(1-Methylindolin-5-yl)methanol is an organic compound that belongs to the class of indoline derivatives It features a methanol group attached to the 5-position of the indoline ring, which is further substituted with a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylindolin-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. Catalytic hydrogenation is another method that can be employed, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(1-Methylindolin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as thionyl chloride, phosphorus tribromide, and amines are used for substitution reactions.

Major Products Formed

    Oxidation: The major products are the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are the substituted derivatives, such as halides or amines.

Scientific Research Applications

(1-Methylindolin-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1-Methylindolin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-(1-Methylindolin-2-yl)methanol: This compound has a similar structure but differs in the position of the methanol group.

    (5-Methoxy-1-methylindolin-3-yl)methanol: This compound features a methoxy group instead of a hydroxyl group.

Uniqueness

(1-Methylindolin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1-methyl-2,3-dihydroindol-5-yl)methanol

InChI

InChI=1S/C10H13NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6,12H,4-5,7H2,1H3

InChI Key

VXFJXGSDYVAZGX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)CO

Origin of Product

United States

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